N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic hybrid compound featuring an isoxazole core substituted with a tert-butyl group at position 3 and a tetrazole ring linked via a carboxamide bridge to a 4-fluorophenyl moiety. The tert-butyl group enhances lipophilicity and metabolic stability, while the fluorophenyl substituent contributes to electronic modulation and binding affinity in biological systems. Tetrazoles, known as carboxylic acid bioisosteres, improve solubility and bioavailability, making this compound a candidate for therapeutic exploration .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-15(2,3)11-8-12(24-20-11)17-14(23)13-18-21-22(19-13)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUSHJCXVCJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues with Antituberculosis Activity
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) :
- 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) :
Isoxazole-Based Derivatives
- Methyl 2-[3-(4-(tert-butyl)phenyl)-4-(4-fluorophenyl)isoxazol-5-yl]-2-diazoacetate (1j) :
- Structural Similarities : Shares tert-butyl and 4-fluorophenyl substituents on an isoxazole core.
- Synthesis : Prepared via TsN3-mediated diazo transfer (62% yield), contrasting with the target compound’s hypothetical carboxamide coupling route .
- Physical Properties : Melting point 97–98°C; Rf = 0.38 (light petroleum/ethyl acetate), indicating moderate polarity .
Carboxamide-Linked Heterocycles
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: Structural Differences: Substitutes tetrazole with a thiophene ring and diethylamino group. Synthesis: Involves oxime formation and Oxone®-mediated cyclization, differing from tetrazole-carboxamide coupling methodologies .
Data Table: Key Properties of Analogous Compounds
Discussion
- Structural Impact on Bioactivity : The tert-butyl and fluorophenyl groups in the target compound likely enhance target binding compared to C29’s ethyl-phenyl group, as seen in C22’s fluorophenyl-oxadiazole system .
- Synthetic Challenges : The tetrazole-carboxamide linkage may require specialized coupling agents (e.g., EDC/HOBt), unlike the diazo transfer used for 1j .
- ADMET Considerations : While the target compound’s tetrazole moiety may improve solubility over C22’s oxadiazole, metabolic stability could be lower than C22’s piperidine-carboxamide system .
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